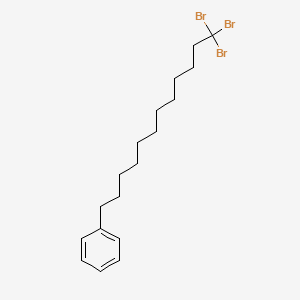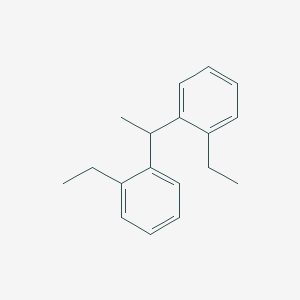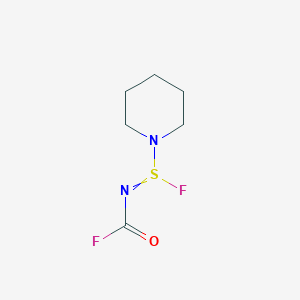![molecular formula C12H16N2O3 B14513953 Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate CAS No. 62664-27-1](/img/structure/B14513953.png)
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is an organic compound that belongs to the class of diaziridines, which are three-membered heterocyclic compounds containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate typically involves the reaction of 3-methoxyphenyl diaziridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate involves its interaction with molecular targets through its diaziridine ring. The ring’s strained structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]butanoate
- Ethyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate
- Methyl 3-[3-(4-methoxyphenyl)diaziridin-1-yl]propanoate
Comparison: Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate is unique due to its specific substitution pattern on the diaziridine ring and the presence of a methoxy group on the phenyl ring. This structural uniqueness can influence its reactivity and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
62664-27-1 |
|---|---|
Molekularformel |
C12H16N2O3 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-3-4-9(8-10)12-13-14(12)7-6-11(15)17-2/h3-5,8,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
FCBYBCPMALNLAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2NN2CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


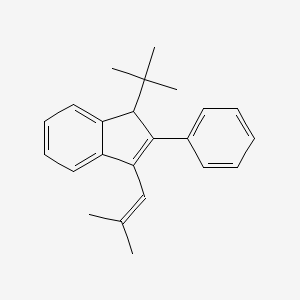
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
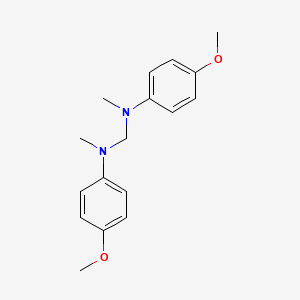
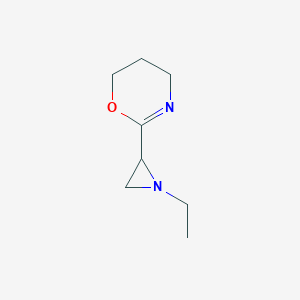
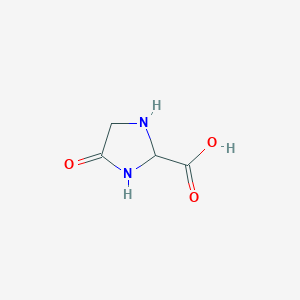
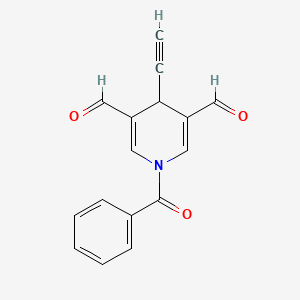

![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
